(E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
(E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the pyrrolidine ring is functionalized to introduce the necessary substituents.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Final Coupling:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches or the development of new drugs.
Medicine
In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: The parent compound.
(E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: A similar compound with a furan ring instead of a thiophene ring.
(E)-3-((1-(3-(benzofuran-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: A similar compound with a benzofuran ring.
Uniqueness
This compound is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds with different ring systems.
Properties
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-10-14-16(19-7-6-18-14)22-12-5-8-20(11-12)15(21)4-3-13-2-1-9-23-13/h1-4,6-7,9,12H,5,8,11H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFHFWBHIQFDB-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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